3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic organic compound with the molecular formula and a molecular weight of 373.18 g/mol. This compound is characterized by its unique structure, which includes a dichlorobenzyl group and a difluorophenyl group, making it of interest for various research applications, particularly in medicinal chemistry. The compound is typically available in high purity (around 95%) and is used in scientific studies and pharmaceutical research.
The synthesis of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can involve several methods, primarily focusing on the formation of the imino group and the coupling of the dichlorobenzyl and difluorophenyl moieties.
The molecular structure of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can be represented using various chemical notations:
C1=CC(=C(C=C1F)F)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
HQOROMAWUFAOML-MPUCSWFWSA-N
The compound features:
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions typical for amides and imines.
3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide has potential applications in:
This compound represents a valuable tool for researchers aiming to explore new therapeutic avenues based on its unique structural characteristics and potential biological activities.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: